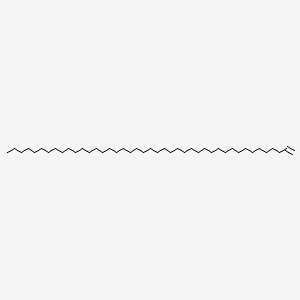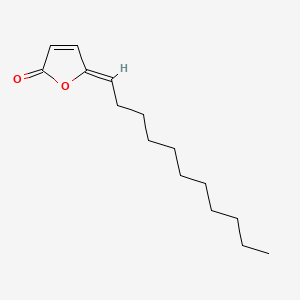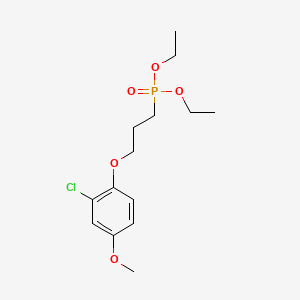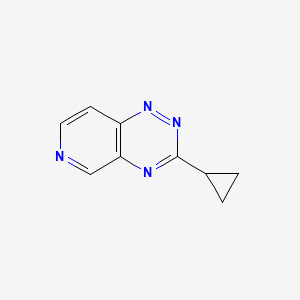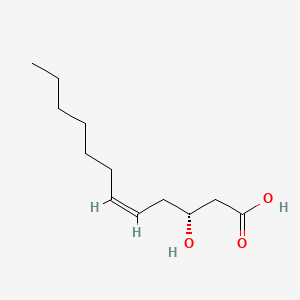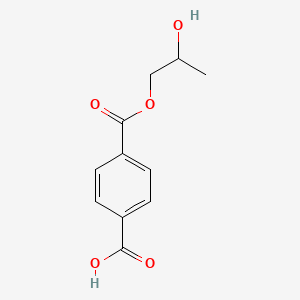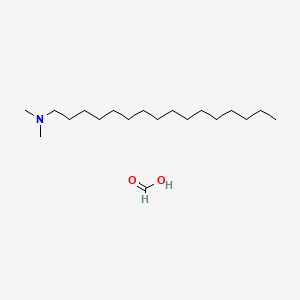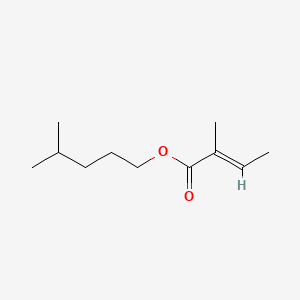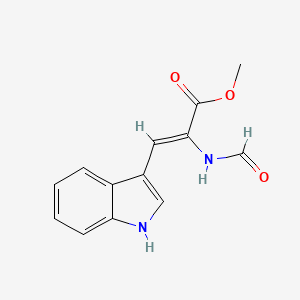
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate typically involves the reaction of indole derivatives with formylating agents and esterification processes. One common method includes the use of formamide and methyl acrylate under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the formylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学的研究の応用
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-(amino)-3-(1H-indol-3-yl)acrylate
- Methyl 2-(formylamino)-3-(1H-indol-2-yl)acrylate
- Methyl 2-(formylamino)-3-(1H-indol-3-yl)propanoate
Uniqueness
Methyl 2-(formylamino)-3-(1H-indol-3-yl)acrylate is unique due to its specific substitution pattern on the indole ring and the presence of both formylamino and ester groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
79722-79-5 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
methyl (Z)-2-formamido-3-(1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)12(15-8-16)6-9-7-14-11-5-3-2-4-10(9)11/h2-8,14H,1H3,(H,15,16)/b12-6- |
InChIキー |
ZAHSXZHCAHDIKL-SDQBBNPISA-N |
異性体SMILES |
COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/NC=O |
正規SMILES |
COC(=O)C(=CC1=CNC2=CC=CC=C21)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
